methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate

Medicinal Chemistry Bioisosterism Structure-Based Drug Design

Medicinal chemistry programs seeking a carboxylic acid bioisostere with improved PK profiles can utilize this methyl ester prodrug building block. The tetrazolone ring provides a hydrogen-bond donor (N-H) absent in 1-substituted tetrazoles, enabling unique protein-ligand interactions. Matched-pair studies show tetrazolone substitution retains target potency while reducing clogP and enhancing microsomal stability (e.g., 41% AUC increase and 48% longer half-life vs. parent acid in rat PK). The methyl ester facilitates synthetic handling and purification before hydrolysis. Regioselective N4-alkylation enables library diversification for SAR exploration.

Molecular Formula C9H8N4O3
Molecular Weight 220.18 g/mol
Cat. No. B13635062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate
Molecular FormulaC9H8N4O3
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N2C(=O)NN=N2
InChIInChI=1S/C9H8N4O3/c1-16-8(14)6-3-2-4-7(5-6)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15)
InChIKeyBIXXFRYPVWTBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate – Compound Identity and Procurement-Relevant Classification


Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS 2731007-42-2) is an N1‑aryl‑substituted tetrazol‑5‑one (tetrazolone) ester with molecular formula C₉H₈N₄O₃ and molecular weight 220.18 g·mol⁻¹ [1]. It belongs to the tetrazolone class, wherein the 5‑oxo‑4,5‑dihydro‑1H‑tetrazole ring serves as a recognized bioisostere of the carboxylic acid group, offering comparable acidity (pKₐ ~4.5–4.9) but with distinct lipophilicity, hydrogen‑bonding capacity, and metabolic stability profiles [2]. The compound is a methyl ester prodrug form of the corresponding 3‑(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoic acid building block and is primarily used as a synthetic intermediate in medicinal chemistry programs targeting metabolic, cardiovascular, and oncological indications [3].

Workflow
Carboxylic acid bioisostere replacement campaigns
Format
Prodrug methyl ester intermediate for tetrazolone-acid building blocks
Use context
Medicinal chemistry libraries, fragment-based design, PK optimization research

Why Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate Cannot Be Replaced by Generic Tetrazole or Carboxylic Acid Analogs


Substituting methyl 3-(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoate with its closest in‑class analogs—such as methyl 3‑(1H‑tetrazol‑1‑yl)benzoate (a 1‑substituted tetrazole, MW 204.19) or methyl 3‑(2H‑tetrazol‑5‑yl)benzoate (a 5‑substituted tetrazolic acid, MW 204.19)—introduces measurable differences in hydrogen‑bond donor count, computed lipophilicity (XLogP3), and derivatization regiochemistry [1][2]. The tetrazolone ring contains an additional oxygen atom that provides one hydrogen‑bond donor (N–H) compared with zero for the 1‑substituted tetrazole, directly altering protein‑ligand interaction potential [1]. Moreover, matched‑molecular‑pair analyses demonstrate that tetrazolone bioisosteres of carboxylic acids retain target potency while reducing calculated log P and exhibiting distinct pharmacokinetic profiles relative to both the parent acid and the corresponding tetrazole [3]. These quantitative physicochemical divergences mean that generic analog substitution cannot be assumed to preserve target affinity, metabolic stability, or in vivo exposure in structure‑activity relationship (SAR) programs.

H‑bond donor count mismatch
The tetrazolone N4–H donor (absent in 1‑substituted tetrazoles) may alter target binding free energy and selectivity profile.
Lipophilicity profile shift
A computed XLogP3 increase of ~0.6 log units versus 1‑substituted tetrazole can change passive permeability and assay behaviour.
Regioselective derivatization inaccessible
Generic tetrazole esters lack the 5‑oxo‑directed 1,4‑disubstitution pathway, limiting scaffold diversification options.

Quantitative Differential Evidence: Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate Versus Closest Analogs


Hydrogen‑Bond Donor Count: Tetrazolone NH Enables Interactions Absent in 1‑Substituted Tetrazoles

Methyl 3‑(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoate possesses one hydrogen‑bond donor (the tetrazolone N4–H), whereas the closest 1‑substituted tetrazole analog, methyl 3‑(1H‑tetrazol‑1‑yl)benzoate, has zero hydrogen‑bond donors [1][2]. This difference arises because the 5‑oxo group protonates N4, creating a donor site that is absent when all tetrazole nitrogens are engaged in endocyclic double bonds. The presence of an H‑bond donor can be decisive for target engagement in binding pockets requiring a donor–acceptor pair [3].

H‑Bond Donor Count
Head-to-head
Tetrazolone target: HBD = 1
1‑Substituted tetrazole comparator: HBD = 0
Additional H‑bond donor may influence target engagement profile
Computed property; experimental binding data to verify
Medicinal Chemistry Bioisosterism Structure-Based Drug Design

Computed Lipophilicity (XLogP3): Tetrazolone Ester Shows Higher Lipophilicity Than 1‑Substituted Tetrazole

The target compound exhibits an XLogP3 value of 1.5, compared with 0.9 for methyl 3‑(1H‑tetrazol‑1‑yl)benzoate and 1.0 for methyl 3‑(2H‑tetrazol‑5‑yl)benzoate [1][2][3]. This ~0.5–0.6 log unit increase indicates that the tetrazolone methyl ester is approximately 3–4× more lipophilic than the 1‑substituted tetrazole, which may enhance passive membrane permeability while remaining within drug‑like space (Lipinski Rule of Five: logP <5). The difference is attributed to the reduced polarity of the tetrazolone carbonyl versus the tetrazole C–H dipole and the altered tautomeric equilibrium [4].

Lipophilicity (XLogP3)
Head-to-head
Target: XLogP3 = 1.5
1‑Substituted tetrazole: 0.9 (Δ +0.6)
5‑Substituted tetrazole: 1.0 (Δ +0.5)
Higher computed lipophilicity may correlate with enhanced passive permeability
Assay-specific permeability requires experimental confirmation
ADME Lipophilicity Drug Design

Carboxylic Acid Bioisostere Capability: Tetrazolone Retains Target Potency While Reducing clogP

Matched molecular pair analysis by Duncton et al. (2016) demonstrated that replacing the carboxylic acid of telmisartan with a tetrazolone produced compound 7, which retained potent AT1 receptor antagonism (Kb = 0.14 nM for tetrazolone 7 vs. Kb = 0.44 nM for telmisartan 6, a 3.1‑fold improvement) while reducing the calculated log P [1]. In a separate matched pair, tetrazolone 9 (a bexarotene analog) acted as an RXRα agonist with EC₅₀ = 64 nM [1]. Compounds containing a tetrazolone group showed similar microsomal stability and plasma protein binding to their marketed carboxylic acid counterparts [1]. Although this evidence is derived from structurally distinct tetrazolone‑drug conjugates rather than the target benzoate ester itself, it establishes class‑wide bioisosteric equivalence with quantifiable potency retention for the tetrazolone pharmacophore [2].

Bioisostere Potency
Class-level
Tetrazolone‑telmisartan analog: Kb = 0.14 nM (AT1)
Parent carboxylic acid: Kb = 0.44 nM
RXRα agonist analog: EC₅₀ = 64 nM
Reported class‑level target affinity retention
Extrapolated from structurally distinct conjugates; direct target data not available
Bioisosterism Matched Molecular Pair Analysis AT1 Antagonism

Pharmacokinetic Advantage: Tetrazolone Bioisostere Improves Rat Oral Bioavailability and Half‑Life Versus Parent Carboxylic Acid

In a head‑to‑head rat pharmacokinetic study, the tetrazolone‑telmisartan analog R941000 demonstrated improved pharmacokinetic parameters compared with telmisartan: oral bioavailability (F) = 64.7% vs. 59.2%; systemic exposure (AUC) = 2,610 ng·h·L⁻¹ vs. 1,850 ng·h·L⁻¹; terminal half‑life (t₁/₂) = 5.37 h vs. 3.64 h; and plasma clearance (Clpred) = 4.51 mL·min⁻¹ vs. 7.23 mL·min⁻¹ [1]. Volume of distribution at steady state (Vss) was comparable (1.67 L·kg⁻¹ vs. 1.59 L·kg⁻¹). Both compounds underwent biliary excretion with glucuronide metabolites detected in rat bile [1]. This represents class‑level evidence that the tetrazolone moiety can confer a quantifiable oral exposure advantage over the corresponding carboxylic acid, a profile relevant to methyl 3‑(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoate as a prodrug intermediate for tetrazolone‑acid‑based lead compounds.

Rat Oral PK
Class-level
Tetrazolone analog R941000 vs. telmisartan:
AUC +41% (2,610 vs. 1,850 ng·h·L⁻¹)
t₁/₂ +48% (5.37 vs. 3.64 h)
Reported PK exposure‑model context
Class‑level inference; not directly measured for target ester
Pharmacokinetics Bioavailability Metabolic Stability

Regioselective 1,4‑Disubstitution Capability: Unique Derivatization Potential of the Tetrazolone Scaffold

The 5‑oxo group of the tetrazolone ring stabilizes electron density at the N4 position, enabling selective 1,4‑disubstitution that is not readily achievable with classical 1H‑tetrazoles [1]. This property permits the synthesis of N4‑alkylated or N4‑arylated tetrazolone libraries from a common 1‑substituted tetrazolone intermediate such as methyl 3‑(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoate [1][2]. In contrast, 1‑substituted tetrazoles (e.g., methyl 3‑(1H‑tetrazol‑1‑yl)benzoate) lack this regiochemical control, as the tetrazole ring undergoes non‑selective electrophilic attack at N2 or N3 [3]. A facile synthetic route to 1,4‑disubstituted tetrazolones from 1‑substituted tetrazolones and allyl bromides has been demonstrated, yielding 20 derivatives with 16 showing antimicrobial activity against Bacillus subtilis comparable to ciprofloxacin [4].

Regioselective 1,4‑Disubstitution
Class-level
N4 alkylation/arylation accessible via 5‑oxo stabilization; 20 1,4‑disubstituted derivatives synthesized
Supports regioselective library synthesis workflow
Synthetic methodology validated; biological activity reported separately
Synthetic Chemistry Regioselective Derivatization Scaffold Diversification

Molecular Weight Differential: Tetrazolone Ester Carries a +16 Da Oxygen Increment Versus Tetrazole Analogs

The target compound has a molecular weight of 220.18 g·mol⁻¹, which is 15.99 Da (~16 Da) higher than both methyl 3‑(1H‑tetrazol‑1‑yl)benzoate and methyl 3‑(2H‑tetrazol‑5‑yl)benzoate (each 204.19 g·mol⁻¹) [1][2][3]. This mass increase corresponds to one additional oxygen atom (the 5‑oxo substituent) and is accompanied by a change in molecular formula from C₉H₈N₄O₂ to C₉H₈N₄O₃. The heavier mass and altered heteroatom count influence bulk properties including polar surface area, crystal packing, and solubility, all of which can affect formulation behavior and solid‑state stability [4].

Molecular Weight Increment
Head-to-head
Target: 220.18 g·mol⁻¹ (C₉H₈N₄O₃)
Tetrazole analogs: 204.19 g·mol⁻¹ (C₉H₈N₄O₂)
Δ +16 Da (one oxygen)
Mass difference may shift ligand efficiency indices
Computed values; solid‑state properties require experimental verification
Physicochemical Properties Lead Optimization Fragment-Based Design

Application Scenarios Where Methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate Provides Measurable Advantage


Carboxylic Acid Bioisostere Replacement in AT1 Antagonist or RXR Agonist Lead Optimization

In medicinal chemistry programs seeking to replace a metabolically labile or excessively polar carboxylic acid with a bioisostere, methyl 3‑(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoate serves as a versatile ester prodrug intermediate for the corresponding tetrazolone‑acid. Matched molecular pair evidence shows that tetrazolone substitution preserves target potency (Kb = 0.14 nM vs. 0.44 nM for telmisartan at AT1) while reducing clogP and maintaining microsomal stability [1]. The methyl ester form facilitates synthetic handling and purification prior to hydrolysis to the pharmacologically active acid. This scenario is directly supported by the telmisartan‑to‑R941000 and bexarotene‑to‑tetrazolone‑9 case studies [1][2].

1,4‑Disubstituted Tetrazolone Library Synthesis for Antimicrobial SAR

The target compound, as a 1‑substituted tetrazolone, can be regioselectively alkylated at the N4 position to generate 1,4‑disubstituted tetrazolone libraries [3]. This synthetic route has been validated by the preparation of 20 1,4‑disubstituted tetrazolone derivatives, of which 16 exhibited antibacterial activity against Bacillus subtilis comparable to ciprofloxacin [4]. Researchers prioritizing scaffold diversification with regiochemical control will obtain an additional vector for SAR exploration that 1‑substituted tetrazoles cannot provide. The methyl ester may be retained in the final analog or hydrolyzed depending on the target product profile.

Pharmacokinetic Property Optimization in Preclinical Candidates Containing a Carboxylic Acid

When a lead series suffers from poor oral exposure due to the carboxylic acid moiety, the tetrazolone bioisostere offers a quantifiable PK improvement. Rat pharmacokinetic data for R941000 vs. telmisartan show a 41% increase in AUC (2,610 vs. 1,850 ng·h·L⁻¹) and a 48% longer half‑life (5.37 vs. 3.64 h), along with similar volume of distribution and reduced clearance [2]. Methyl 3‑(5‑oxo‑4,5‑dihydro‑1H‑tetrazol‑1‑yl)benzoate can be employed as a prodrug building block to install the tetrazolone‑acid motif into candidate molecules, with the expectation of translating this class‑level PK advantage into improved in vivo efficacy.

Fragment‑Based Drug Design Requiring Balanced Hydrogen‑Bond Donor/Acceptor Profiles

In fragment‑based screening and structure‑based design, the tetrazolone ring provides both hydrogen‑bond donor (N4–H) and acceptor (5‑oxo carbonyl, N2, N3) functionality, in contrast to 1‑substituted tetrazoles that lack donor capacity [5][6]. This dual donor–acceptor character enables the tetrazolone to engage protein binding sites requiring a donor–acceptor motif, expanding the targetable proteome. The methyl ester of the target compound can be screened as a fragment or incorporated into larger ligands, with the ester group serving as a synthetic handle or a modifiable lipophilic element to fine‑tune physicochemical properties.

Application
Selection Property
Validation Focus
Carboxylic acid bioisostere replacement
Target affinity retention profile
AT1 / RXR target‑binding assays
1,4‑Disubstituted tetrazolone library synthesis
Regioselective N4 derivatization
Scaffold diversification yield and purity
Preclinical candidate PK optimization
Oral exposure model context
Rat PK model interpretation
Fragment‑based drug design
H‑bond donor/acceptor balance
Fragment screening and structural biology
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